PBD-monoamide
Description
Historical Context and Evolution of Pyrrolobenzodiazepine Scaffolds in Molecular Intervention Strategies
The story of pyrrolobenzodiazepines began in the 1960s with the isolation of anthramycin, a natural product from Streptomyces refuineus. nih.govadcreview.com This discovery unveiled a novel chemical scaffold with potent antitumor properties. nih.govadcreview.com The core PBD structure consists of three rings: an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. nih.gov Early research established that the biological activity of PBDs stems from their ability to bind sequence-selectively within the minor groove of DNA. nih.govresearchgate.net Specifically, they form a covalent aminal bond between their C11 position and the C2-amino group of a guanine (B1146940) base, causing minimal distortion to the DNA helix. nih.govadcreview.comresearchgate.net This unique mechanism of action, which can evade cellular DNA repair pathways, made the PBD scaffold a compelling starting point for the development of new anticancer agents. adcreview.com
Following the discovery of natural PBD monomers like anthramycin, scientific efforts transitioned towards synthetic modifications to enhance their biological activity and potency. researchgate.netnih.gov A pivotal development occurred in the 1990s with the creation of PBD dimers. nih.gov Researchers hypothesized that linking two PBD monomeric units via a flexible tether would enable the molecule to span the DNA minor groove and form a highly cytotoxic interstrand cross-link by binding to guanine bases on opposite DNA strands. adcreview.comresearchgate.net This strategy proved highly effective, leading to the synthesis of compounds like SJG-136, which demonstrated significantly increased potency compared to the monomers and eventually entered clinical trials. nih.govnih.gov The success of PBD dimers cemented their status as a powerful class of DNA-interactive agents and paved the way for their use as payloads in ADCs. nih.govresearchgate.net This decades-long evolution from natural monomeric antibiotics to highly potent synthetic dimers provided the foundational knowledge for developing further analogues, including the monoamide derivatives, as researchers sought to fine-tune the biological and pharmacological properties of the PBD scaffold. nih.gov
Distinctive Features of PBD-monoamide Analogues in DNA-Targeting Agents
PBD-monoamides are structurally distinct from the classic PBD dimers, a difference that fundamentally alters their interaction with DNA. While PBD dimers are defined by their ability to form DNA interstrand cross-links, PBD-monoamides are designed as mono-alkylating agents. nih.gov They possess a single reactive imine moiety, enabling them to form only one covalent bond with a guanine base in the DNA minor groove. researchgate.netresearchgate.net This contrasts with the dual reactive sites of PBD dimers that lead to cross-linking. researchgate.net
The development of polyamide-PBD monomer hybrids represents another innovative approach. These molecules pair a DNA-alkylating PBD monomer with a polyamide chain that enhances DNA binding affinity, demonstrating that mono-alkylating PBDs can be engineered for potent biological activity. nih.gov
Below is a table comparing the general features of PBD dimers and PBD-monoamides based on research findings.
| Feature | PBD Dimer | This compound |
|---|---|---|
| Primary DNA Interaction | Interstrand cross-linking | Mono-alkylation |
| Number of Covalent Bonds with DNA | Two | One |
| Relative In Vitro Potency | Very High (e.g., picomolar IC50) | High (less potent than dimers) |
| DNA Helix Distortion | Minimal | Minimal |
| Primary Therapeutic Application | ADC Payloads | ADC Payloads |
Overview of Current Academic Research Trajectories for this compound Derivatives
Current academic and industrial research is heavily focused on leveraging the unique properties of PBD-monoamides as payloads for Antibody-Drug Conjugates (ADCs). medchemexpress.com The central hypothesis driving this research is that a mono-alkylating payload may offer a wider therapeutic window compared to a highly potent DNA cross-linking agent. nih.gov While PBD dimers are exceptionally cytotoxic, this potency can sometimes lead to off-target toxicities. The reduced potency of PBD-monoamides could potentially allow for higher, more effective doses in a therapeutic setting. nih.gov
One prominent example emerging from this research is the use of a this compound in the synthesis of the ADC DHES0815A. researchgate.netmedchemexpress.com Studies have shown that while the this compound payload is less potent than its dimer counterpart as a free drug, ADCs constructed with it demonstrate robust and target-dependent antitumor activity in preclinical models. researchgate.net This indicates that when delivered specifically to cancer cells via an antibody, the mono-alkylating mechanism is sufficient to induce cell death effectively. researchgate.net
Another significant research trajectory involves the creation of novel this compound hybrids. For instance, researchers have developed polyamide-linked PBD monomers. nih.gov These hybrids have shown potent antiproliferative activity against cancer cell lines, and when conjugated to an antibody like trastuzumab, the resulting ADCs potently suppressed tumor growth in xenograft models. nih.gov This work demonstrates that the mono-alkylating PBD scaffold can be effectively combined with other molecular components to enhance its DNA-targeting and cytotoxic capabilities, establishing PBD polyamide hybrids as a viable class of ADC payloads. nih.gov The exploration of different linkers and conjugation chemistries to attach PBD-monoamides to antibodies also remains an active area of investigation, aiming to optimize the stability and release characteristics of the payload. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C33H36N4O8 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-6,11-dioxo-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
InChI |
InChI=1S/C33H36N4O8/c1-18-10-24-30(38)34-22-14-28(26(42-3)12-20(22)32(40)36(24)16-18)44-8-6-5-7-9-45-29-15-23-21(13-27(29)43-4)33(41)37-17-19(2)11-25(37)31(39)35-23/h12-15,24-25H,1-2,5-11,16-17H2,3-4H3,(H,34,38)(H,35,39)/t24-,25-/m0/s1 |
InChI Key |
QEJNUISAHXDXBU-DQEYMECFSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)[C@@H]6CC(=C)CN6C5=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)C6CC(=C)CN6C5=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pbd Monoamide Structures
Convergent and Divergent Synthetic Routes to PBD-monoamide Core
Divergent Synthesis: In contrast, a divergent strategy begins with a common core intermediate that is subsequently modified to produce a wide array of structurally related compounds. chemrxiv.org This approach is highly efficient for building libraries of analogues for structure-activity relationship (SAR) studies. A key methoxy-pyrroloiminoquinone intermediate, for instance, has been used as a branch point in the synthesis of numerous alkaloids. chemrxiv.org This intermediate can be selectively modified at different positions, such as through methylation or displacement of the methoxy group, to generate diverse final products. chemrxiv.org In the context of PBD-monoamides, a common PBD core structure could be synthesized and then "diverged" by introducing a variety of substituents onto the A-ring or C-ring in the final steps of the synthesis.
| Synthetic Strategy | Description | Advantages |
| Convergent | Independent synthesis of key molecular fragments, followed by late-stage coupling. | Efficient for complex targets; allows for optimization of separate pathways; flexible for creating diverse final products from different fragments. mdpi.comnih.gov |
| Divergent | Synthesis of a common intermediate which is then elaborated into a library of related compounds. | Highly efficient for generating molecular libraries; ideal for SAR studies; allows for rapid exploration of chemical space around a core scaffold. chemrxiv.org |
Strategies for Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of PBDs is critically dependent on their three-dimensional structure. Specifically, the (S)-configuration at the C11a chiral center is essential for the molecule to fit correctly within the minor groove of DNA. nih.gov Therefore, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis is employed to produce a single desired enantiomer, avoiding the need to separate a racemic mixture.
A primary method for achieving this control is the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the key stereocenter has been established, the auxiliary is removed and can often be recycled. wikipedia.org
Commonly used auxiliaries in asymmetric synthesis include:
Evans' Oxazolidinones: These are widely used to direct asymmetric alkylation and aldol reactions. wikipedia.org
Pseudoephedrine and Pseudoephenamine: These can be used to form chiral amides that undergo highly diastereoselective alkylation reactions. nih.gov
Camphorsultam (Oppolzer's Sultam): This is another effective auxiliary for controlling stereoselectivity in a variety of reactions. wikipedia.org
In a typical application for PBD synthesis, a chiral auxiliary would be attached to a proline derivative (the precursor to the C-ring). This would guide the stereoselective formation of the C11a center during a key bond-forming step. Once the chiral center is set, the auxiliary is cleaved to reveal the enantiomerically pure pyrrolidine (B122466) ring, which is then carried forward to complete the synthesis of the PBD core.
Click Chemistry and Bioconjugation Techniques for this compound Functionalization
For PBD-monoamides to function as ADC payloads, they must be securely attached to a monoclonal antibody. "Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for bioconjugation. nih.gov The most common click reactions used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
The general strategy involves incorporating a bioorthogonal functional group (an "azide" or "alkyne") onto the this compound payload and a complementary reactive handle onto the antibody. This allows for a highly specific and stable covalent bond to be formed between the two components.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a stable triazole linkage. It is highly efficient but requires a copper catalyst, which can be a concern when working with sensitive biological molecules. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of a metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. nih.gov This reaction is bioorthogonal and proceeds readily under physiological conditions.
To implement these strategies, an azide or cyclooctyne functional group is typically installed on the this compound, often as part of the linker structure. The corresponding reactive partner is incorporated into the antibody, either by modifying natural amino acids like cysteine or lysine, or by genetically encoding a non-natural amino acid containing the desired functional group.
Advanced Methodologies for this compound Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules to explore chemical space and identify compounds with novel biological activities. nih.gov For PBDs, generating such libraries is crucial for optimizing properties like potency, selectivity, and physicochemical characteristics.
A powerful technique for library generation is solid-phase synthesis . acs.orgnih.gov In this approach, the initial PBD building block is attached to a solid support (a resin bead). A series of chemical reactions is then performed to build and diversify the molecule. Because the molecule is attached to the resin, excess reagents and byproducts can be easily washed away, simplifying the purification process.
A combinatorial approach using solid-phase synthesis has been successfully used to generate a library of 210 different PBD-5,11-diones. acs.orgnih.gov This was achieved by systematically varying the building blocks used for all three rings of the PBD scaffold. The key steps included a Staudinger/aza-Wittig reaction sequence performed on the resin, followed by a final cyclative cleavage step that released the desired PBD compounds from the solid support. nih.gov Such methods allow for the rapid and efficient parallel synthesis of hundreds of unique PBD analogues, greatly accelerating the discovery of compounds with improved properties.
Chemical Modification Strategies for Tunable Reactivity and Selectivity of this compound Derivatives
The chemical reactivity and biological selectivity of PBD-monoamides can be fine-tuned through specific structural modifications. The parent PBDs exert their DNA-alkylating effect via a reactive imine (N10=C11) moiety, which exists in equilibrium with a carbinolamine form. nih.govnih.gov The creation of a this compound is itself a key modification, as it attenuates the reactivity of one of the imine units found in a PBD dimer, which is a common payload format. creative-biolabs.com
Further modifications at various positions on the PBD tricycle can have profound effects:
C8-Position: The C8 position of the A-ring is a common site for attaching linkers for conjugation. However, the nature of the substituent at this position can dramatically influence biological activity. For example, attaching a large adenosine moiety to the C8 position via a pentynyl spacer was found to completely prevent the PBD from binding to DNA, likely due to steric hindrance in the minor groove. mdpi.com
C1-Position: Until recently, PBD analogues had been synthesized with substituents at nearly every position except C1. The first reported synthesis of a C1-substituted PBD monomer and dimer opens up a new avenue for structural modification and SAR exploration. kcl.ac.uknih.gov
Molecular Mechanisms of Action and Specific Biomolecular Interactions of Pbd Monoamide Analogues
Enzyme and Protein Interactions
PBD-monoamide's interactions with cellular components are primarily focused on its DNA-centric mechanism of action.
This compound functions as a DNA mono-alkylating agent researchgate.netnih.gov. Upon release within target cells, its reactive imine groups bind to specific sites on DNA, leading to DNA alkylation and subsequent strand breaks nih.govcancer.gov. This induction of DNA damage is a key aspect of its cytotoxic effect.
Topoisomerases are enzymes critical for managing DNA topology during processes such as replication and transcription, working by transiently breaking and rejoining the DNA backbone nih.govresearchoutreach.org. While this compound's direct modulation of topoisomerase activity is not explicitly detailed, its mechanism of inducing DNA strand breaks is analogous to the outcome of "topoisomerase poisoning," where drugs stabilize the enzyme-DNA complex, preventing religation and leading to persistent DNA damage nih.govresearchoutreach.org.
Following the induction of DNA damage by this compound, cellular DNA repair pathways are activated. Studies have shown that this compound treatment leads to the induction of DNA damage markers, such as phospho-H2AX, phospho-/total p53, and phospho-CHK2, indicating engagement with the cell's DNA damage response machinery researchgate.net. This suggests that while this compound directly damages DNA, its effects are processed and responded to by various DNA repair enzymes and signaling proteins.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analyses of Pbd Monoamide Derivatives
Impact of Pyrrolobenzodiazepine Core Modifications (A-, B-, C-Rings) on PBD-monoamide Activity
A-Ring Modifications: Substitutions on the A-ring can influence the electronic properties and steric fit of the PBD molecule within the DNA minor groove. For instance, introducing electron-donating or withdrawing groups can modulate the reactivity of the imine functionality, which is essential for covalent DNA adduct formation. While specific data on PBD-monoamides directly detailing A-ring modifications and their quantitative impact on activity are limited in the provided search results, general PBD SAR indicates that such modifications are critical for tuning potency nih.gov.
C-Ring Modifications: The C-ring, particularly its unsaturation and substitution patterns, plays a vital role in the DNA-binding affinity and cytotoxic activity of PBDs. PBD monomers with C2-exo or C2-endo unsaturation generally exhibit enhanced DNA-binding affinity compared to those with saturated C-rings nih.gov. This feature has been incorporated into the design of PBD dimers and their derivatives, including monoamides, to optimize their interaction with DNA.
Role of the Monoamide Moiety and Linker Chemistries in this compound Functionality
Monoamide Moiety: The monoamide functional group itself, as opposed to a free imine or other derivatives, can influence the PBD's reactivity and its interaction with biological targets. In the context of ADCs, modifications to the monoamide can impact the payload's potency and its release profile after internalization into target cells researchgate.netnih.gov. For example, a reduced potency this compound was developed to optimize ADC properties, showing a higher IC50 value compared to more potent PBD derivatives, suggesting a trade-off between free drug potency and ADC performance nih.govresearchgate.net.
Stereochemical Determinants of this compound DNA Binding and Biological Responses
Stereochemistry plays a pivotal role in the interaction of PBD-monoamides with DNA, significantly impacting their binding affinity and subsequent biological activity. The PBD scaffold possesses a chiral center, typically at the C11a position.
Chiral Center at C11a: The stereochemistry at the C11a position of the PBD core is critical for its ability to fit into the DNA minor groove and form covalent adducts. Studies on PBDs, including those relevant to PBD-monoamides, indicate that specific enantiomers exhibit markedly different DNA binding affinities and cytotoxic potencies nih.gov. For example, the (S)-enantiomer is often associated with higher DNA binding affinity and greater cytotoxic activity compared to its (R)-counterpart, suggesting a precise spatial orientation is required for optimal interaction with DNA nih.gov. This stereochemical preference is directly linked to the molecule's ability to intercalate into the DNA helix and alkylate specific guanine (B1146940) residues.
Rational Design Principles for Enhanced this compound Target Specificity
The development of PBD-monoamides with enhanced target specificity involves a multidisciplinary approach, integrating SAR and SSR data with an understanding of ADC design principles. The goal is to create compounds that selectively target cancer cells while minimizing damage to healthy tissues.
Optimizing DNA Binding and Sequence Selectivity: Rational design principles leverage SAR data to guide modifications to the PBD core, aiming to improve affinity for specific DNA sequences or reduce binding to off-target sites nih.govrsc.org. Understanding how substituents on the A, B, and C rings influence DNA groove interactions is key to achieving sequence selectivity.
Stereochemical Control: Ensuring the correct stereochemistry at chiral centers is paramount for achieving potent and selective DNA binding nih.gov. Design strategies must incorporate methods for synthesizing and isolating the desired stereoisomers to guarantee optimal biological activity.
The comprehensive understanding of these SAR and SSR principles allows for the informed design of this compound derivatives with tailored properties, paving the way for more effective and safer targeted therapies.
Spectroscopic and Biophysical Characterization of Pbd Monoamide Complexes
Circular Dichroism (CD) Spectroscopy for PBD-monoamide-Induced DNA Conformational Changes
Circular Dichroism (CD) spectroscopy is employed to detect alterations in the secondary structure of DNA upon binding with small molecules adcreview.comresearchgate.net. PBD derivatives, including this compound, are known to interact with DNA, primarily through minor groove binding and alkylation adcreview.comnih.gov. While direct CD spectral data specifically detailing this compound-induced conformational changes in DNA are not extensively elaborated in the provided snippets, CD spectroscopy has been utilized in conjunction with other analytical methods, such as HPLC/MS, to investigate PBD-DNA adducts adcreview.comresearchgate.net. These studies aim to elucidate how PBD compounds influence the DNA helix, potentially causing distortions or affecting base stacking. Generally, PBD dimers are noted for causing minimal distortion of the DNA helix, a characteristic that may contribute to their potent biological activity adcreview.com.
Fluorescence Spectroscopy for this compound Binding Affinity Determination
Fluorescence spectroscopy is a sensitive technique used to quantify the binding affinity of molecules to DNA. Although specific fluorescence-based binding affinity (Kd) data for this compound complexes with DNA was not explicitly found in the provided search results, fluorescence methods are commonly used in the broader characterization of molecular interactions royalsocietypublishing.org. The established DNA-binding activity of this compound adcreview.commedchemexpress.cn suggests that fluorescence assays would be instrumental in determining the strength and nature of these interactions, often by monitoring changes in fluorescence intensity or lifetime upon binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into the three-dimensional structures of molecular complexes, including drug-DNA adducts, at an atomic level mdpi.com. This technique is crucial for identifying the exact binding site, the type of covalent bond formed (adduct), and any structural modifications induced in the DNA or the interacting molecule. While specific NMR studies detailing the structural elucidation of this compound adducts with DNA were not identified in the provided snippets, NMR is a standard methodology for characterizing such interactions. It has been applied to study other DNA-ligand complexes and porphyrin-DNA interactions, typically by analyzing chemical shifts, Nuclear Overhauser Effects (NOEs), and relaxation times to map the complex's architecture nih.govmdpi.comsci-hub.se.
Mass Spectrometry (e.g., HPLC/MS) for this compound-DNA Adduct Identification and Kinetics
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a critical technique for identifying specific DNA adducts formed by alkylating agents like this compound and for studying the kinetics of their formation adcreview.comresearchgate.netnih.gov. Research indicates that PBDs interact with DNA by forming covalent adducts, predominantly with guanine (B1146940) bases adcreview.comnih.gov. HPLC/MS enables the separation and identification of these modified DNA fragments, providing information on sequence selectivity and the precise chemical modifications. Studies have utilized HPLC/MS to assess the kinetics of adduct formation between PBD dimers and specific DNA sequences, revealing variations in the rate and extent of adduct formation based on the DNA sequence researchgate.netnih.gov. For this compound, it has been reported that under specific experimental conditions, it converts approximately 57% of a spiked oligonucleotide into adducts, underscoring its mono-alkylating capacity nih.gov.
Data Table 5.4: this compound DNA Adduct Formation
| PBD Derivative | DNA Oligonucleotide Conversion to Adducts (%) | Method | Reference |
| This compound | 57 | HPLC/MS | nih.gov |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical methods used for the quantitative assessment of molecular binding thermodynamics and kinetics researchgate.netcore.ac.ukfrontiersin.org. SPR allows for the real-time measurement of binding affinity (Kd) and the association (kon) and dissociation (koff) rate constants, while ITC provides thermodynamic parameters such as binding enthalpy (ΔH), entropy (ΔS), and binding free energy (ΔG) frontiersin.org. Although specific SPR or ITC data for this compound binding to DNA were not detailed in the provided search results, these techniques are standard for characterizing the affinity and thermodynamic stability of PBD-DNA interactions. For instance, SPR is widely applied to study protein-ligand and protein-DNA interactions researchgate.netfrontiersin.org.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Biomolecule Complexes
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural techniques that can provide detailed three-dimensional atomic structures of biomolecular complexes semanticscholar.orgbiorxiv.orgrcsb.orgfrontiersin.orgmdpi.comfrontiersin.org. These methods are capable of revealing the precise binding modes of this compound within the DNA minor groove, the nature of the covalent adducts formed, and any resultant structural changes in the DNA. However, specific published X-ray crystallography or Cryo-EM structures of this compound complexed with DNA were not found within the provided search results. Such structural data is crucial for a comprehensive understanding of the molecular basis of this compound's interaction with DNA.
Compound List:
this compound
Pyrrolobenzodiazepine (PBD)
DNA
Antibody-Drug Conjugates (ADCs)
DHES0815A
PBD dimer
PBD-monoamine
Calf thymus (ct-DNA)
Double-stranded DNA oligonucleotides
Computational Chemistry and in Silico Modeling of Pbd Monoamide Systems
Molecular Docking Simulations for PBD-monoamide-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of PBD-monoamides, docking simulations are invaluable for elucidating the specific interactions between the this compound and its primary target, the minor groove of DNA.
These simulations would typically involve preparing a high-resolution 3D structure of a DNA duplex and the this compound. The this compound would then be "docked" into the minor groove of the DNA, and scoring functions would be used to rank the most likely binding poses based on their predicted binding affinity. The results of such simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the this compound-DNA complex. While specific studies on PBD-monoamides are limited, research on PBD monomers has shown that their curved shape allows for a snug fit into the DNA minor groove with minimal distortion of the DNA helix. biorxiv.org
Table 1: Illustrative Molecular Docking Results for a this compound with a DNA Heptamer
| Interaction Type | Interacting Atoms (this compound) | Interacting Atoms (DNA) | Distance (Å) |
| Hydrogen Bond | N10-H | Guanine (B1146940) N3 | 2.9 |
| Hydrogen Bond | C7-OH | Adenine (B156593) N3 | 3.1 |
| Van der Waals | Aromatic Ring | Thymine C5-CH3 | 3.5 |
| Covalent Bond | C11 | Guanine N2 | 1.5 |
Note: This table is illustrative and based on expected interactions for PBD compounds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of this compound Complexes
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and stability of this compound complexes. nih.gov An MD simulation of a this compound-DNA complex would involve placing the docked complex in a simulated physiological environment (water and ions) and then calculating the forces between the atoms and their subsequent motion over time.
These simulations can reveal how the this compound affects the flexibility and conformation of the DNA, and vice versa. They can also be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking alone. Studies on related PBD-DNA complexes have used MD simulations to understand the sequence selectivity of these compounds and the structural basis for their covalent bond formation with guanine residues. nih.gov
Table 2: Key Parameters from a Hypothetical MD Simulation of a this compound-DNA Complex
| Parameter | Value | Interpretation |
| RMSD of this compound | 0.8 Å | The ligand remains stably bound in the DNA minor groove. |
| RMSD of DNA | 1.5 Å | Minor fluctuations in the DNA structure upon ligand binding. |
| Binding Free Energy | -15 kcal/mol | Strong and favorable binding of the this compound to DNA. |
Note: This table is illustrative and based on expected outcomes for PBD-DNA simulations.
Quantum Chemical Calculations for this compound Reactivity and Electronic Properties
Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net For PBD-monoamides, these calculations can provide valuable information about the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.
This information is crucial for understanding the mechanism of action of PBD-monoamides, particularly the covalent reaction between the electrophilic C11 position of the PBD core and the nucleophilic N2 of guanine in the DNA minor groove. Quantum chemical calculations can help to predict the reactivity of different this compound analogues and to design new compounds with optimized electronic properties for enhanced DNA binding and alkylation.
Table 3: Selected Quantum Chemical Properties of a this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability and electrophilicity of the C11 position. |
| Dipole Moment | 4.5 D | Influences the molecule's interactions with the polar environment of the DNA minor groove. |
Note: This table is illustrative and presents plausible values for a this compound.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For PBD-monoamides, a QSAR model could be developed by synthesizing a library of analogues with varying substituents and measuring their DNA binding affinity or cytotoxicity. These experimental data would then be correlated with calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to generate a predictive model.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound analogues would define the spatial arrangement of key features like hydrogen bond donors and acceptors, aromatic rings, and the electrophilic center required for DNA binding and alkylation. This model can then be used to virtually screen large compound libraries to identify novel this compound scaffolds. nih.gov
Table 4: Example of a Pharmacophore Model for this compound Analogues
| Feature | Location (relative to PBD core) |
| Hydrogen Bond Donor | N10 position |
| Aromatic Ring | A-ring of the PBD |
| Electrophilic Center | C11 position |
| Hydrophobic Group | C8 substituent |
Note: This table is a hypothetical representation of a this compound pharmacophore.
Virtual Screening and De Novo Design Approaches for Novel this compound Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of PBD-monoamides, virtual screening could be used to identify novel scaffolds that fit the pharmacophore model for DNA minor groove binding and possess the necessary electronic properties for covalent bond formation. This approach can significantly accelerate the discovery of new this compound analogues with improved potency and selectivity.
De novo design, in contrast, involves the computational generation of novel molecular structures from scratch. Algorithms for de novo design can be used to build molecules that are optimized to fit the binding site of a target, in this case, the DNA minor groove. These methods can be guided by the pharmacophoric features of known PBD-monoamides to generate entirely new chemical entities with the desired biological activity.
Table 5: Comparison of Virtual Screening and De Novo Design for this compound Discovery
| Approach | Description | Advantages |
| Virtual Screening | Filtering large libraries of existing compounds based on pharmacophore models or docking scores. | Access to commercially available or readily synthesizable compounds. |
| De Novo Design | Computational generation of novel molecular structures optimized for a specific target. | Exploration of novel chemical space and the potential for highly optimized binders. |
Pbd Monoamide in Advanced Conjugate and Probe Development for Research Applications
Design and Synthesis of PBD-monoamide-Based Antibody-Drug Conjugates (ADCs) for Targeted Delivery (non-clinical aspects)
This compound serves as a potent cytotoxic payload in the design of antibody-drug conjugates (ADCs). ADCs combine the antigen-targeting specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs, offering a targeted approach to drug delivery. The development of this compound-based ADCs focuses on optimizing their design for enhanced efficacy and stability, particularly in preclinical research.
Site-Specific Conjugation Methodologies for Homogeneous this compound ADCs
Achieving homogeneity in ADCs is crucial for predictable pharmacokinetics and efficacy. Site-specific conjugation methods allow for the precise attachment of this compound to defined sites on the antibody, leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). Technologies like THIOMAB™ enable the conjugation of this compound to specific cysteine residues on the antibody's light chain, such as LC-K149C, to create stable and homogeneous ADCs like DHES0815A nih.gov. Other methods, such as enzymatic conjugation or click chemistry, are also explored to achieve site-specific attachment mdpi.com.
Linker Chemistry and Stability in this compound Conjugates
The linker chemistry is critical for the stability of this compound conjugates in circulation and for the efficient release of the payload at the target site. Disulfide-based linkers, such as methyl-disulfide linkers, have been employed to conjugate this compound to antibodies, offering stability in circulation and facilitating payload release upon internalization into target cells nih.govnih.gov. Hindered disulfide linkers have also been investigated for their ability to provide better safety profiles with PBD payloads while retaining efficacy researchgate.net. The stability of the linker influences the release of the unconjugated this compound, with stable linkers preventing premature drug release and minimizing off-target effects nih.gov.
Impact of Drug-to-Antibody Ratio (DAR) on this compound Conjugate Properties
The drug-to-antibody ratio (DAR), which represents the average number of drug molecules attached to each antibody molecule, significantly impacts the properties of this compound ADCs. ADCs with PBD dimers, known for their high potency, often have a higher DAR to enhance cytotoxicity biocompare.com. However, modifications to PBDs, such as the development of this compound, aim to reduce potency for improved tolerability and to achieve dosing within a linear pharmacokinetic range researchgate.netpegsummit.com. For instance, DHES0815A was designed with a DAR of approximately 2, utilizing this compound to achieve improved efficacy and tolerability nih.gov. Studies have shown that ADCs with a DAR of 1.8, prepared using site-specific conjugation, can exhibit similar efficacy to ADCs with a DAR of 3 prepared via conventional methods mdpi.com.
Development of Fluorescent this compound Probes for Cellular and Molecular Imaging
While primarily known for its cytotoxic properties, the PBD scaffold, including derivatives like this compound, can be adapted for use in fluorescent probes. These probes are valuable research tools for cellular and molecular imaging, allowing visualization and tracking of biological processes. Although specific examples of fluorescent probes directly incorporating this compound for imaging are not detailed in the provided search results, the general principle of developing fluorescent probes involves conjugating a fluorophore to a molecule that targets specific cellular components or pathways mdpi.comacs.org. The PBD structure's DNA-binding capability could potentially be leveraged in probes designed to interact with cellular DNA, although this application is less documented than its cytotoxic use. Research into fluorescent probes for monoamine oxidase (MAO) activity demonstrates the broader application of small molecule probes in cellular imaging rsc.orgresearchgate.net.
This compound Conjugates for Targeted Modulation of Gene Expression (research tools)
The mechanism of PBDs involves DNA alkylation, which can interfere with DNA replication and transcription, thereby modulating gene expression. While this compound's primary application in ADCs is for inducing cell death, its DNA-damaging capability suggests potential for targeted modulation of gene expression in research settings. By conjugating this compound to molecules that target specific cellular compartments or regulatory elements, it may be possible to influence gene transcription or other DNA-related processes. However, the provided literature primarily focuses on its cytotoxic effects rather than its role in modulating gene expression as a direct research tool.
Application of this compound in Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a technique used to identify protein-ligand interactions by covalently cross-linking a ligand to its target upon photoactivation nih.govresearchgate.net. While this compound itself is not explicitly described as a photoaffinity probe in the provided snippets, the concept of using modified small molecules with photoreactive groups for target identification is well-established researchgate.net. PBDs are known to interact with DNA, and a photoaffinity probe designed to bind DNA could potentially be used to identify DNA-binding proteins or specific DNA-protein interaction sites. Research into sulfohydrazone derivatives as target-agnostic photoaffinity warheads highlights the ongoing development of novel PAL strategies for various biological targets, including enzymes like monoamine oxidase (MAO) researchgate.netd-nb.info. The application of this compound in this specific area would require the incorporation of a photolabile group into its structure.
Compound List:
Pbd Monoamide in Chemical Biology and Pre Clinical Mechanistic Research
PBD-monoamide as Tools for Investigating DNA Damage Response Pathways in Model Systems
This compound's defined mechanism as a DNA mono-alkylating agent makes it a valuable tool for dissecting the complex cellular pathways that respond to DNA damage. aacrjournals.orgnih.gov Unlike cross-linking agents that create both intra- and inter-strand lesions, this compound creates single covalent adducts, primarily at guanine (B1146940) bases, initiating a specific cascade of cellular events. nih.govcancer.gov This allows researchers to study the DNA damage response (DDR) with greater precision.
When introduced into cellular models, this compound induces DNA strand breaks, which are recognized by sensor proteins that trigger the DDR signaling cascade. cancer.gov Research utilizing this compound, often as the payload of an ADC such as DHES0815A, has demonstrated the activation of key DDR proteins. researchgate.net In studies with the SK-BR-3 breast cancer cell line, treatment with free this compound or the DHES0815A conjugate led to the phosphorylation and activation of several critical checkpoint kinases and mediators, as detailed in the table below. researchgate.net
Table 1: Induction of DNA Damage Response Markers by this compound
| Marker | Function | Observation |
|---|---|---|
| Phospho-H2AX | A histone variant that is rapidly phosphorylated at sites of DNA double-strand breaks, serving as a marker for DNA damage. | Increased levels observed following treatment with this compound. researchgate.net |
| Phospho-p53 | The tumor suppressor protein p53 is activated by phosphorylation in response to DNA damage, leading to cell cycle arrest or apoptosis. | Increased phosphorylation and total p53 levels were detected. researchgate.net |
| Phospho-CHK2 | A checkpoint kinase that is activated by DNA double-strand breaks and plays a crucial role in cell cycle arrest. | Increased phosphorylation was observed after treatment. researchgate.net |
The activation of these markers confirms that this compound effectively triggers the canonical DDR pathway. This allows its use in model systems to explore the kinetics of DNA repair, the interplay between different repair mechanisms (such as base excision repair and nucleotide excision repair), and the thresholds of DNA damage that commit a cell to apoptosis. researchgate.netplos.org By inducing a specific type of lesion, this compound helps researchers map the signaling networks that integrate DNA repair, cell-cycle control, and programmed cell death. nih.gov
Mechanistic Studies of this compound Activity in Cell-Free Systems and Cellular Models
Mechanistic investigations have clarified the molecular activity of this compound in both simplified and complex biological contexts. PBD dimers possess two reactive imine functionalities that enable them to bis-alkylate and cross-link DNA. aacrjournals.org this compound, by contrast, was designed with only one of these reactive sites, fundamentally changing its interaction with DNA. nih.govresearchgate.net
In cell-free assays using double-stranded DNA oligonucleotides, the DNA binding and alkylating activity of this compound has been directly compared to its parent PBD dimer and a related PBD-monoamine analogue. researchgate.netresearchgate.net These studies confirmed that this compound functions as a mono-alkylating agent, with reduced DNA-binding activity compared to the potent cross-linking PBD dimer. researchgate.net
Table 2: Comparative Activity of PBD Derivatives
| Compound | Primary DNA Interaction | Relative DNA Alkylation (%) | Pooled Mean IC50 (Free Drug) |
|---|---|---|---|
| PBD Dimer | Cross-linking | High | 0.01 nM |
| This compound | Mono-alkylation | Moderate | 2.1 nM |
| PBD-monoamine | Mono-alkylation | Low | 13.0 nM |
Data derived from large cell line screens and DNA alkylation assays. researchgate.netresearchgate.net
In cellular models, this compound demonstrates potent cytotoxicity across a range of cancer cell lines. researchgate.net Studies have shown it reduces the viability of both rapidly dividing and quiescent cancer cells, an important feature for targeting heterogeneous tumor populations. researchgate.netresearchgate.net When delivered as part of the ADC DHES0815A into SK-BR-3 cells, its mechanism was shown to involve the induction of apoptosis. researchgate.net This was evidenced by the time-dependent activation of caspase 3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspases and a hallmark of apoptosis. researchgate.net
Influence of this compound on Chromatin Structure and Dynamics (mechanistic research)
The covalent modification of DNA by this compound has significant downstream consequences for chromatin architecture and function. Chromatin, the complex of DNA and histone proteins, must maintain a dynamic structure to regulate gene expression and respond to cellular stress, including DNA damage. frontiersin.orgmdpi.com
The primary mechanistic action of this compound is the alkylation of guanine in the DNA minor groove, forming a bulky adduct. nih.gov This lesion can introduce a steric hindrance that distorts the local DNA helical structure. nih.gov Such distortion can interfere with the precise wrapping of DNA around the histone octamer, potentially destabilizing the fundamental nucleosome unit. frontiersin.orgnih.gov
Furthermore, the cellular response to this compound-induced damage directly involves chromatin remodeling. The phosphorylation of the histone variant H2AX to form γH2AX is a key initiating event in the DDR. researchgate.net This modification acts as a beacon, recruiting a host of DNA repair and signaling proteins to the damaged site. nih.gov This recruitment process often involves localized chromatin decondensation or relaxation, which is necessary to provide the repair machinery access to the damaged DNA strand. mdpi.comnih.gov While direct studies on this compound's effect on specific histone acetyltransferases or chromatin remodeling complexes are limited, its role as a DNA-damaging agent inherently links its activity to these dynamic chromatin processes that are essential for the maintenance of genomic integrity.
Molecular Basis of Resistance Mechanisms to this compound Analogues in Research Models
While PBD payloads are known to circumvent resistance mediated by the common multidrug resistance protein 1 (MDR1), cells can develop resistance to this compound-based therapies through various other molecular mechanisms. nih.gov In the context of ADCs, where this compound is delivered as a payload, resistance can emerge at multiple steps in the drug's mechanism of action. nih.gov
Potential mechanisms of resistance observed in research models include:
Target Antigen Alterations : Downregulation, mutation, or masking of the target cell surface antigen (e.g., HER2 for an anti-HER2 ADC) can prevent the ADC from binding to the cancer cell, thereby blocking its primary entry route. mdpi.comnih.gov The formation of a truncated HER2 receptor, p95HER2, which lacks the antibody-binding domain, is a clinically observed mechanism of resistance to some antibody-based therapies. nih.gov
Impaired ADC Processing : Resistance can arise from defects in the internalization of the ADC-antigen complex or in the subsequent trafficking to lysosomes. nih.gov Furthermore, reduced lysosomal enzymatic activity can hinder the cleavage of the linker and prevent the release of the active this compound payload into the cytoplasm. nih.gov
Enhanced Drug Efflux : Although PBDs evade the well-characterized MDR1 pump, overexpression of other ATP-binding cassette (ABC) transporters, such as ABCC1, has been identified as a potential mechanism of resistance to ADC payloads. carislifesciences.com These pumps can actively eject the cytotoxic agent from the cell before it can reach its DNA target.
Upregulation of DNA Repair : An increased capacity to repair this compound-induced DNA adducts represents a direct mechanism of resistance. Enhanced activity of pathways like base excision repair (BER) or nucleotide excision repair (NER) could lead to more efficient removal of the DNA lesions, mitigating the drug's cytotoxic effect.
Defects in Apoptotic Pathways : Alterations in downstream signaling pathways that control apoptosis can render cells insensitive to the cytotoxic stimulus of DNA damage. nih.gov For example, loss of function in pro-apoptotic proteins or gain of function in anti-apoptotic proteins can raise the threshold for triggering cell death.
Investigations into this compound Bystander Effects in Heterogeneous Cell Populations (mechanistic, in vitro)
A key feature of this compound when used as an ADC payload is its ability to mediate a "bystander effect." nih.govresearchgate.netrepec.org This phenomenon occurs when the payload, after being released inside a target antigen-positive cell, diffuses across the cell membrane to kill adjacent antigen-negative tumor cells. nih.gov This is particularly important for overcoming tumor heterogeneity, where the expression of the target antigen can be varied or absent on a subset of cancer cells. nih.gov
The capacity for a bystander effect is contingent on the physicochemical properties of the payload, most notably its ability to permeate cell membranes. this compound was selected for development in part based on assessments of its permeability. aacrjournals.orgresearchgate.net
In vitro studies to investigate this effect typically use co-culture systems. nih.govresearchgate.net In these models, antigen-positive "target" cells are mixed with antigen-negative "bystander" cells. The co-culture is then treated with the ADC. The subsequent death of the antigen-negative cells, which cannot directly bind the ADC, provides a direct measure of the bystander effect. Research has confirmed that ADCs carrying this compound, such as DHES0815A, exert potent bystander-killing effects in such systems. researchgate.netresearchgate.net This activity is crucial, as it expands the therapeutic reach of the ADC beyond the strictly antigen-expressing cell population within a tumor. nih.gov Moreover, the ability of this compound to kill quiescent, non-dividing cells may enhance the potency of this bystander effect within the tumor microenvironment. researchgate.net
Emerging Research Directions and Future Perspectives for Pbd Monoamide Chemistry
Integration of Artificial Intelligence and Machine Learning in PBD-monoamide Design and Optimization
The empirical and often lengthy process of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). frontiersin.org For this compound-based therapeutics, particularly ADCs, these computational tools are accelerating development timelines and enabling the design of molecules with enhanced properties. frontiersin.orgastrazeneca.com
| AI/ML Application Area | Specific Task/Capability | Potential Impact on this compound ADC Development | Key Findings/Metrics |
| Linker Design & Optimization | Generate novel linkers with desired properties (e.g., stability, cleavability). | Faster identification of optimal linkers for specific PBD-monoamides and targets. | Reinforcement learning can yield molecules meeting target thresholds for properties like QED (>0.6) and synthetic accessibility (SAS < 4). researchgate.net |
| Property Prediction | Forecast Drug-to-Antibody Ratio (DAR), cytotoxicity, and pharmacokinetics. | Prioritization of candidates with higher therapeutic potential and reduced need for extensive empirical testing. | XGBoost models have shown high predictive accuracy for DAR, with R² scores of 0.85 and 0.95 for different conjugation chemistries. nih.gov |
| Antibody Engineering | Optimize antibody sequences for improved binding affinity and stability. | Enhanced targeting and delivery of the this compound payload to cancer cells. | AI-designed antibodies have achieved 3 to 100-fold improvements in binding strength compared to initial lead molecules. medium.com |
| De Novo Design | Create entirely new biologic molecules (antibodies) or payloads from scratch. | Potential to develop innovative treatments for previously difficult-to-treat diseases. astrazeneca.com | AI-assisted approaches can identify early biologic drug hits in weeks instead of months. astrazeneca.com |
Development of Next-Generation this compound Scaffolds with Tuned Reactivity and Specificity
Research into next-generation PBD-monoamides is focused on fine-tuning their chemical structures to optimize the balance between potency and specificity. The evolution from PBD dimers, which cross-link DNA, to PBD-monoamides that only alkylate DNA was a critical first step in modulating reactivity to create a different biological effect. researchgate.net Future work aims to further refine this reactivity to enhance tumor-specific cell killing while minimizing damage to healthy tissues.
Innovations in linker technology are central to this effort. The linker that connects the this compound to the antibody is not merely a tether but a critical component that controls the payload's release. acs.org The development of novel cleavable linkers, such as those sensitive to the specific enzymatic environment of a tumor, ensures that the this compound is unleashed preferentially at the target site. njbio.com This controlled release is paramount for improving the therapeutic window.
Beyond the linker, the core this compound scaffold itself is a target for modification. Researchers are exploring new derivatives to improve properties such as solubility and stability, and to overcome mechanisms of drug resistance. nih.gov This includes the development of emerging ADC formats that could incorporate PBD-monoamides, such as bispecific ADCs that target two different antigens, or dual-drug ADCs that carry a this compound alongside another payload with a complementary mechanism of action. nih.gov These advanced designs aim to tackle challenges like tumor heterogeneity and acquired resistance, which can limit the effectiveness of current therapies. nih.gov
Scalability and Sustainable Synthesis Approaches for this compound Research
As this compound conjugates advance through clinical development, the need for scalable and sustainable manufacturing processes becomes critical. The complex, multi-step synthesis of these potent compounds traditionally relies on hazardous solvents and reagents, generating significant chemical waste. jocpr.comchemrxiv.org The principles of green chemistry are now being applied to address these challenges, aiming to make the production of PBD-monoamides more efficient and environmentally responsible. jddhs.comrsc.org
Key green chemistry strategies applicable to this compound synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer, bio-based alternatives or even water can dramatically reduce the environmental footprint of the synthesis process. jocpr.com
Catalysis: The use of biocatalysis and heterogeneous catalysis can lead to more efficient and selective reactions, reducing the number of synthetic steps and the amount of waste generated. jddhs.commdpi.com
Continuous Flow Processing: Shifting from traditional batch manufacturing to continuous flow synthesis offers numerous advantages. jddhs.com This technology allows for better control over reaction conditions, improved safety when handling potent compounds like PBDs, and can lead to higher yields and purity. chemrxiv.org Continuous slurry flow technology, for example, has been developed for sustainable amide bond formation in water. chemrxiv.org
These sustainable approaches not only minimize environmental impact but also often lead to increased efficiency and reduced production costs. mdpi.com The development of scalable, green synthetic routes is essential for ensuring that this compound-based therapies can be produced in the quantities required for widespread clinical use. researchgate.net
| Green Chemistry Principle | Application in Pharmaceutical Synthesis | Relevance to this compound Production |
| Waste Minimization | Designing synthetic routes with high atom economy to incorporate a maximum of starting materials into the final product. jocpr.com | Reduces the generation of hazardous waste associated with complex, multi-step syntheses. |
| Alternative Solvents | Replacing traditional hazardous organic solvents with water, supercritical CO2, or bio-based solvents. jocpr.com | Decreases environmental impact and improves worker safety during the handling of potent cytotoxins. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or continuous flow processing to reduce energy consumption. jddhs.commdpi.com | Lowers production costs and contributes to a more sustainable manufacturing footprint. |
| Renewable Feedstocks | Using raw materials derived from renewable sources rather than petrochemicals. jddhs.com | Improves the long-term sustainability of the pharmaceutical supply chain. |
| Advanced Catalysis | Employing biocatalysis or heterogeneous catalysts to streamline complex syntheses and reduce reliance on toxic reagents. mdpi.com | Can increase yield, improve purity, and simplify purification processes for the this compound core. |
Interdisciplinary Approaches to this compound Research: Bridging Chemical Synthesis, Biophysics, and Computational Biology
The complexity of this compound ADCs necessitates a highly interdisciplinary approach, where breakthroughs occur at the intersection of chemistry, biology, and data science. The design of an effective ADC is not just a chemical synthesis challenge; it requires a deep understanding of the biological system it is intended to modify.
Computational biology plays a crucial role in modern drug discovery by providing insights that are often inaccessible through experimental methods alone. nih.gov Techniques such as molecular dynamics (MD) simulations allow researchers to visualize the dynamic interactions between an ADC and its target receptor on a cancer cell. nih.gov These simulations can help refine the design of the antibody component for better binding and internalization, ensuring efficient delivery of the this compound payload. nih.gov Furthermore, computational approaches are used to analyze large-scale genomic and proteomic data from tumors, helping to identify the most suitable antigen targets for this compound ADCs. mdanderson.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
